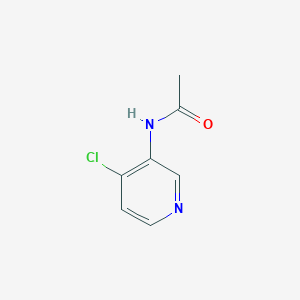

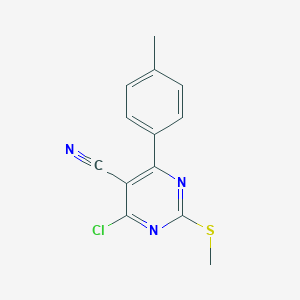

4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine” is a chemical compound with the molecular formula C13H10ClN3S . It is used for proteomics research .

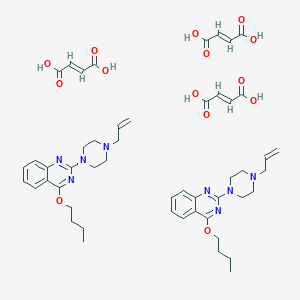

Molecular Structure Analysis

The molecular structure of “4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine” is represented by the formula C13H10ClN3S . More detailed structural information may be available in specialized chemical databases or literature.Scientific Research Applications

1. Medicinal Chemistry and Drug Development

Specific Scientific Field

Medicinal chemistry and drug development involve the design, synthesis, and optimization of chemical compounds for therapeutic purposes.

4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine

has been investigated as a potential drug candidate due to its structural features and potential pharmacological activities. Researchers explore its interactions with biological targets, such as receptors or enzymes, aiming to develop novel drugs.

Experimental Procedures

- Synthesis : The compound can be synthesized using organolithium reagents. For example, nucleophilic attack on pyrimidines (including this compound) using N-methylpiperazine leads to highly regioselective C-4 substitution .

- Binding Studies : Researchers study the binding affinity of this compound with specific receptors (e.g., serotonin receptors) by introducing hydrophobic side chains (phenyl, 1,3-dithianyl, or naphthyl) at the C-4 position .

Results and Outcomes

- Binding Affinity : The hydrophobic side chains enhance binding affinity with serotonin (5-HT) receptor sites, potentially influencing biological activity .

2. Total Synthesis of Natural Products

Specific Scientific Field

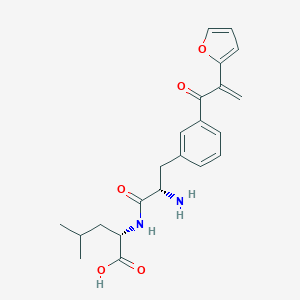

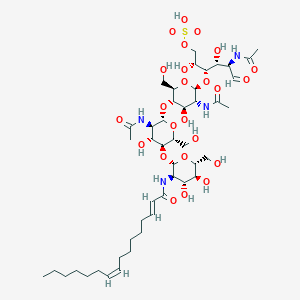

Natural product synthesis involves creating complex molecules found in nature.

4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine

serves as an intermediate in the total synthesis of marine alkaloids or other natural products.

Experimental Procedures

- Functional Group Transformations : Reactions like oxidation, displacement, and chlorination lead to the desired products .

Results and Outcomes

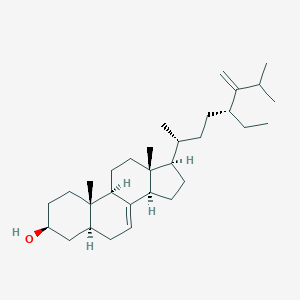

3. Kinase Inhibitor Development

Specific Scientific Field

Kinase inhibitors are crucial for cancer therapy and other diseases.

Application Summary

Researchers explore 4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine as a novel class of KDR kinase inhibitors.

Experimental Procedures

Results and Outcomes

Future Directions

The future directions for the study and application of “4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications .

properties

IUPAC Name |

4-chloro-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3S/c1-8-3-5-9(6-4-8)11-10(7-15)12(14)17-13(16-11)18-2/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPBFSRVAPVCDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363081 |

Source

|

| Record name | 4-Chloro-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine | |

CAS RN |

128640-74-4 |

Source

|

| Record name | 4-Chloro-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B145173.png)

![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B145177.png)

![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B145178.png)